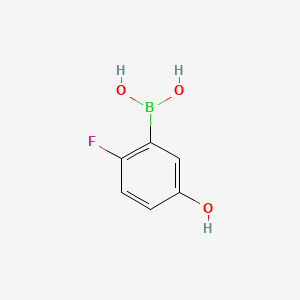

2-Fluoro-5-hydroxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJIHTFTQPUJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675009 | |

| Record name | (2-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-52-5 | |

| Record name | (2-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-hydroxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-5-hydroxyphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-5-hydroxyphenylboronic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document covers its chemical identity, physical properties, synthesis, and key applications, with a focus on its utility in the development of novel therapeutics.

Chemical Identity and Structure

This compound is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a hydroxyl group, and a boronic acid moiety.

-

Chemical Name: this compound

-

CAS Number: 1150114-52-5[1]

-

Molecular Formula: C₆H₆BFO₃[1]

-

Molecular Weight: 155.92 g/mol

Structure:

The structure of this compound, with the IUPAC name (2-Fluoro-5-hydroxyphenyl)boronic acid, is depicted below:

Structural Representations:

-

SMILES: OB(C1=CC(O)=CC=C1F)O

-

InChI: 1S/C6H6BFO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. It is important to note that while some data are readily available from commercial suppliers, other specific experimental values such as melting point, pKa, and solubility for this particular isomer are not widely reported in public literature.

| Property | Value | Reference |

| CAS Number | 1150114-52-5 | [1] |

| Molecular Formula | C₆H₆BFO₃ | [1] |

| Molecular Weight | 155.92 g/mol | |

| Appearance | White to brown powder or crystal | |

| Purity | Typically ≥95% (as per commercial suppliers) | |

| Storage Conditions | Room temperature, in a cool and dark place is recommended. Store under an inert atmosphere. | [2] |

Note: Specific analytical data such as NMR spectra are often confirmed by suppliers but may not be publicly disseminated. Researchers should verify the identity and purity of the compound upon acquisition.

Synthesis of this compound

A logical workflow for this synthesis is presented below:

Experimental Protocols: Application in Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. Below is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., a mixture of dioxane and water, or THF and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

The flask is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.

-

The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is added to the flask under the inert atmosphere.

-

A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL) is added via syringe.

-

The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.

The workflow for a typical Suzuki-Miyaura coupling reaction is illustrated below:

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties that allow for diverse biological activities. While specific research detailing the biological targets of derivatives of this compound is limited, the broader class of fluorinated phenylboronic acids serves as key building blocks for compounds with various therapeutic applications.

Potential Therapeutic Areas:

-

Anticancer Agents: The incorporation of a fluorine atom can enhance the metabolic stability and cell permeability of drug candidates. Phenylboronic acids are precursors to compounds that have been investigated as inhibitors of various enzymes involved in cancer progression.

-

Antibacterial and Antifungal Agents: Some benzoxaboroles, which can be synthesized from 2-formylphenylboronic acids, have shown potent antimicrobial activity. A notable mechanism of action is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in microbial protein synthesis.

-

Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases and other hydrolases. This makes it a valuable pharmacophore for designing targeted enzyme inhibitors.

The general mechanism of action for a boronic acid-based enzyme inhibitor is depicted below:

Conclusion

This compound is a valuable and versatile chemical building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its trifunctional nature allows for the strategic introduction of a fluoro-hydroxyphenyl moiety into a wide range of molecular scaffolds. While there is a need for more publicly available data on its specific physicochemical properties and biological applications, its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling is well-established. As the demand for novel, fluorine-containing pharmaceuticals and functional materials grows, the importance of reagents such as this compound in enabling innovation is set to increase.

References

physical and chemical properties of 2-Fluoro-5-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Fluoro-5-hydroxyphenylboronic acid. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Core Physical and Chemical Properties

This compound is a substituted aromatic boronic acid. Its unique combination of a fluorine atom, a hydroxyl group, and a boronic acid moiety makes it a valuable building block in the synthesis of complex organic molecules.

Physical Properties

Quantitative physical data for this compound is not extensively reported in the literature. The following table summarizes the available information and includes estimated values based on closely related isomers.

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₆BFO₃ | [1] |

| Molecular Weight | 155.92 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Estimated: 114-116 °C | Based on the isomer 2-Fluoro-6-hydroxyphenylboronic acid[2] |

| Boiling Point | Data not available | Decomposes upon strong heating |

| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and acetone. Limited solubility in nonpolar solvents like hexane. | General solubility of phenylboronic acids |

| pKa | Estimated: ~8.5 - 9.5 | Based on the pKa of phenol and the electron-withdrawing nature of the boronic acid and fluorine substituents[3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the boronic acid group, the phenolic hydroxyl group, and the influence of the fluorine substituent on the aromatic ring.

-

Boronic Acid Group: This functional group is a Lewis acid and can reversibly form esters with diols. It is most notably utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

-

Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated under basic conditions. It can also be a site for etherification or esterification reactions.

-

Fluorine Substituent: The electron-withdrawing nature of the fluorine atom influences the acidity of both the boronic acid and the hydroxyl group, and it can affect the regioselectivity of further aromatic substitution reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of this compound are provided below. These protocols are based on established methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 4-bromo-3-fluorophenol. The synthesis involves protection of the hydroxyl group, followed by a lithium-halogen exchange and borylation.

Step 1: Protection of the Hydroxyl Group

The phenolic hydroxyl group is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent it from interfering with the subsequent borylation step.

-

Materials: 4-bromo-3-fluorophenol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-bromo-3-fluorophenol (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected phenol.

-

Step 2: Borylation

The borylation is achieved via a lithium-halogen exchange followed by reaction with a borate ester.

-

Materials: Protected 4-bromo-3-fluorophenol, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), triisopropyl borate, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the protected 4-bromo-3-fluorophenol (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq, typically a 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding aqueous HCl (e.g., 1 M) and stir vigorously for 1-2 hours to hydrolyze the borate ester and remove the protecting group.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.[4]

-

References

- 1. scbt.com [scbt.com]

- 2. 2-Fluoro-6-hydroxyphenylboronic acid CAS#: 1256345-60-4 [m.chemicalbook.com]

- 3. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two viable synthetic routes for the preparation of 2-Fluoro-5-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

This compound (CAS No. 1150114-52-5) is an important bifunctional reagent utilized in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom, a hydroxyl group, and a boronic acid moiety on the same aromatic ring makes it a versatile precursor for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. This guide outlines two distinct and effective synthetic strategies for its preparation.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

Table 1: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1150114-52-5 | C₆H₆BFO₃ | 155.92[1] |

| 4-Bromo-3-fluorophenol | 121219-03-2 | C₆H₄BrFO | 191.00 |

| 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene | Not Available | C₈H₈BrFO₂ | 235.05 |

| 2-Fluoro-5-(methoxymethoxy)phenylboronic acid | Not Available | C₈H₁₀BFO₄ | 200.97 |

| 2-Fluoro-5-methoxyphenylboronic acid | 406482-19-7 | C₇H₈BFO₃ | 169.95 |

Table 2: Summary of Proposed Synthetic Routes

| Route | Starting Material | Key Steps | Estimated Overall Yield | Estimated Purity |

| 1 | 4-Bromo-3-fluorophenol | 1. Protection (MOM ether) 2. Lithiation & Borylation 3. Deprotection | 60-70% | >95% |

| 2 | 2-Fluoro-5-methoxyphenylboronic acid | 1. Demethylation (BBr₃) | 70-85% | >97% |

Synthetic Routes and Experimental Protocols

Two primary synthetic routes are detailed below. Route 1 involves a three-step sequence starting from commercially available 4-bromo-3-fluorophenol. Route 2 is a single-step demethylation of 2-fluoro-5-methoxyphenylboronic acid.

Route 1: Synthesis from 4-Bromo-3-fluorophenol

This route involves the protection of the phenolic hydroxyl group, followed by a lithium-halogen exchange and subsequent borylation, and finally, deprotection to yield the target compound. The methoxymethyl (MOM) ether is a suitable protecting group for this transformation due to its stability under basic and organometallic conditions and its relatively straightforward removal under acidic conditions.

Experimental Workflow

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene (MOM Protection)

-

Materials:

-

4-Bromo-3-fluorophenol

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 4-bromo-3-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-2-fluoro-4-(methoxymethoxy)benzene.

-

Step 2: Synthesis of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid (Lithiation and Borylation)

-

Materials:

-

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Tetrahydrofuran (THF), anhydrous

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-bromo-2-fluoro-4-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M HCl at 0 °C and stir vigorously for 1 hour.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 2-fluoro-5-(methoxymethoxy)phenylboronic acid can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or by forming a diethanolamine adduct.[2]

-

Step 3: Synthesis of this compound (Deprotection)

-

Materials:

-

2-Fluoro-5-(methoxymethoxy)phenylboronic acid

-

Concentrated Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the crude 2-fluoro-5-(methoxymethoxy)phenylboronic acid (1.0 eq) in methanol.

-

Add a few drops of concentrated HCl and stir the mixture at room temperature. The reaction can be gently heated to 40-50 °C to accelerate the deprotection.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or an ether/hexane mixture) or by trituration.

-

Route 2: Synthesis via Demethylation

This route offers a more direct approach, starting from the commercially available 2-fluoro-5-methoxyphenylboronic acid. The key transformation is the cleavage of the methyl ether using boron tribromide (BBr₃), a powerful Lewis acid commonly employed for this purpose.

Experimental Workflow

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol

Step 1: Synthesis of this compound (Demethylation)

-

Materials:

-

2-Fluoro-5-methoxyphenylboronic acid

-

Boron tribromide (BBr₃) (1 M solution in DCM is recommended for easier handling)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-fluoro-5-methoxyphenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1 M solution of boron tribromide (BBr₃) in DCM (2.0-3.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[4]

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or trituration to afford pure this compound.

-

Safety Considerations

-

Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.

-

n-Butyllithium (n-BuLi) is a pyrophoric reagent and must be handled under a strict inert atmosphere using appropriate techniques.

-

Boron tribromide (BBr₃) is a highly corrosive and moisture-sensitive liquid that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and available resources, always prioritizing safety.

References

2-Fluoro-5-hydroxyphenylboronic acid molecular weight and formula

This guide provides core technical specifications for 2-Fluoro-5-hydroxyphenylboronic acid, a compound relevant to researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₆BFO₃[1][2] |

| Molecular Weight | 155.92 g/mol [1][3][4][5] |

| Alternate Isomer (5-Fluoro-2-hydroxyphenylboronic acid) Molecular Weight | 155.92 g/mol [3][4][5] |

As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams for signaling pathways or experimental workflows. The creation of such content requires access to and interpretation of specific experimental data which is beyond my current capabilities.

References

Navigating the Stability and Storage of 2-Fluoro-5-hydroxyphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

2-Fluoro-5-hydroxyphenylboronic acid is a key building block in medicinal chemistry and drug discovery, valued for its utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. However, like many boronic acids, its stability can be a critical factor influencing the success and reproducibility of synthetic protocols and the purity of final compounds. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, including insights into its degradation pathways and detailed experimental protocols for stability assessment.

Core Concepts in Stability

The stability of arylboronic acids, including this compound, is primarily influenced by their susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as temperature, light, and moisture play a significant role in the rate of these degradation processes.

Key Degradation Pathways

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-fluoro-5-phenol and boric acid. This reaction can be catalyzed by aqueous, acidic, or basic conditions.

-

Oxidation: The boronic acid moiety is susceptible to oxidation, which can yield the corresponding phenol. This process can be accelerated by the presence of oxidizing agents and exposure to air.

-

Trimerization (Anhydride Formation): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process in the presence of water, it can affect the compound's solubility and reactivity.

Recommended Storage and Handling

To maintain the integrity and reactivity of this compound, adherence to proper storage and handling protocols is essential. While specific quantitative stability data for this particular molecule is not extensively published, the following conditions are recommended based on the general properties of arylboronic acids.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidation by excluding atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry environment | To prevent hydrolysis and protodeboronation. |

| Light | Protect from light | To prevent potential photolytic degradation. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To avoid accelerated degradation through chemical reaction. |

Stability Profile: A Summary of Influencing Factors

The following table summarizes the key factors that can impact the stability of this compound, both in solid form and in solution.

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability |

| Temperature | Elevated temperatures can accelerate degradation. |

| Moisture/Humidity | Promotes hydrolysis and protodeboronation. |

| pH | Both acidic and basic conditions can catalyze protodeboronation. |

| Oxygen | Can lead to oxidation of the boronic acid. |

| Light | May induce photolytic degradation. |

Experimental Protocols for Stability Assessment

To determine the specific stability profile of this compound under various conditions, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 60°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: 5% A, 95% B

-

30.1-35 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Visualizing Stability and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Key degradation pathways for this compound.

Solubility of 2-Fluoro-5-hydroxyphenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 2-Fluoro-5-hydroxyphenylboronic acid, a key reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Due to a lack of specific quantitative solubility data in publicly available literature for this exact compound, this document provides a framework based on the known solubility of related phenylboronic acids. It outlines a detailed experimental protocol for determining solubility via a dynamic method, discusses the anticipated solubility in various classes of organic solvents, and presents logical workflows for solubility assessment. The information herein is intended to equip researchers with the foundational knowledge required for effective solvent selection, reaction optimization, and purification processes involving this compound.

Introduction

This compound is a bifunctional organic compound featuring a boronic acid moiety, a hydroxyl group, and a fluorine atom on the phenyl ring. Its molecular weight is 155.92 g/mol and it exists as a solid at room temperature. This structure makes it a valuable building block in medicinal chemistry and materials science. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds.[1] The hydroxyl and fluoro substituents significantly influence the molecule's electronic properties, polarity, and hydrogen bonding capabilities, which in turn dictate its solubility and reactivity.

A comprehensive understanding of the solubility of this compound in various organic solvents is critical for its practical application. Solvent choice directly impacts reaction kinetics, yield, purification efficiency, and the formulation of final products. This guide provides the necessary theoretical and practical foundations for researchers working with this compound.

Physicochemical Properties & Predicted Solubility

The structure of this compound suggests a molecule with polar characteristics. The hydroxyl (-OH) and boronic acid (-B(OH)₂) groups are capable of acting as both hydrogen bond donors and acceptors. The fluorine atom adds polarity but has a lesser effect on hydrogen bonding.

Based on general solubility principles and data for similar compounds like phenylboronic acid, the following qualitative solubility profile is expected:

-

High Solubility: In polar, protic solvents (e.g., alcohols) and polar, aprotic solvents capable of hydrogen bonding (e.g., ethers, ketones). Phenylboronic acid generally shows high solubility in ethers and ketones.[2][3]

-

Moderate Solubility: In solvents of intermediate polarity like chloroform.[2][3]

-

Low Solubility: In non-polar, aprotic solvents such as hydrocarbons (e.g., methylcyclohexane).[2][3] The use of hydrocarbons can be effective for removing organic impurities during the purification of boronic acids.[3]

Quantitative Solubility Data

| Solvent Class | Solvent Name | CAS Number | Molecular Formula | Solubility at 25°C | Temperature Dependence |

| Alcohols | Methanol | 67-56-1 | CH₄O | Data Not Available | Data Not Available |

| Ethanol | 64-17-5 | C₂H₆O | Data Not Available | Data Not Available | |

| Ketones | Acetone | 67-64-1 | C₃H₆O | Data Not Available | Data Not Available |

| 3-Pentanone | 96-22-0 | C₅H₁₀O | Data Not Available | Data Not Available | |

| Ethers | Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Data Not Available | Data Not Available |

| Dipropyl Ether | 111-43-3 | C₆H₁₄O | Data Not Available | Data Not Available | |

| Halogenated | Chloroform | 67-66-3 | CHCl₃ | Data Not Available | Data Not Available |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Data Not Available | Data Not Available | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Data Not Available | Data Not Available |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Data Not Available | Data Not Available | |

| Hydrocarbons | Toluene | 108-88-3 | C₇H₈ | Data Not Available | Data Not Available |

| Methylcyclohexane | 108-87-2 | C₇H₁₄ | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

A reliable and widely used technique for determining the solubility of boronic acids is the dynamic or synthetic method .[2][4][5] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle

A mixture of the boronic acid and the chosen solvent is prepared with a precisely known composition. The biphasic sample is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solubility temperature for that specific composition. By repeating this process for different compositions, a solubility curve can be constructed.

Materials & Equipment

-

This compound (solid)

-

High-purity organic solvents

-

Analytical balance (accuracy ±0.1 mg)

-

Glass vial or test tube with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Controlled temperature bath (e.g., oil bath or programmable heating block)

-

Calibrated digital thermometer (accuracy ±0.1 °C)

-

Turbidity sensor or laser beam setup for precise detection (optional, visual observation is also possible)

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into a glass vial. The composition should be known with high accuracy (e.g., to a mole fraction of 0.0001).[2]

-

Heating and Stirring: Place the vial in the temperature-controlled bath and begin vigorous stirring to ensure the mixture is well-suspended.

-

Temperature Increase: Slowly increase the temperature of the bath at a constant rate, for example, 0.1-0.5 °C/min.[1] A slow heating rate is crucial for accuracy.

-

Observation: Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the solution becomes completely clear. This can be determined visually or by monitoring the scattering of a light source passing through the sample.[2][5]

-

Data Recording: Record the temperature at which the last solid particle disappears. This is the solid-liquid equilibrium point for the prepared composition.

-

Constructing the Curve: Repeat steps 1-5 with different compositions of the solute and solvent to generate a series of data points (solubility vs. temperature).

Visualizations

Logical Factors Influencing Solubility

The diagram below illustrates the key molecular features of this compound and how they are expected to interact with different types of organic solvents, thereby influencing its solubility.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the systematic process for determining solubility using the dynamic method described in Section 4.

Caption: Workflow for dynamic method of solubility determination.

References

An In-depth Technical Guide to 2-Fluoro-5-hydroxyphenylboronic Acid: Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluoro-5-hydroxyphenylboronic acid, a versatile reagent in organic synthesis and drug discovery. The following sections detail its hazard profile, proper handling procedures, emergency protocols, and its application in common experimental settings.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₆H₆BFO₃ and a molecular weight of 155.92 g/mol .[1] It is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2][3] The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making this reagent particularly useful in the synthesis of novel therapeutics.[4]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BFO₃ | [1] |

| Molecular Weight | 155.92 | [1] |

| Physical State | Solid | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 166 °C (literature) | [2] |

| Storage Temperature | 2 - 8 °C | [2] |

Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from closely related isomers and analogs, such as 5-Fluoro-2-hydroxyphenylboronic acid and other substituted phenylboronic acids, indicate a harmonized hazard profile.[5][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | [5][6] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | [5][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [6] |

Signal Word: Warning

Hazard Pictogram:

Safety and Handling Precautions

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [7][8] |

| Skin Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron should be worn. | [7][8] |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | [6] |

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[9] Do not breathe dust.[9] Handle in accordance with good industrial hygiene and safety practices.[10] Wash hands thoroughly after handling.[5]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store at 2-8°C for long-term stability.[2]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is essential in case of exposure.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [12] |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. | [3][5] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [3][12] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention. | [13] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen fluoride, and oxides of boron.[9][10]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[10]

-

Environmental Precautions: Should not be released into the environment.[10]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[14][15] For larger spills, contain the spill with a dike of absorbent material.[16] Neutralize acidic or basic spills if necessary.[17]

Experimental Protocols

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. Below is a general protocol that can be adapted for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Development

Boronic acids and their derivatives are crucial in medicinal chemistry for the synthesis of new chemical entities.[18][19] this compound serves as a versatile building block for creating complex molecules with potential therapeutic applications.[2][3] The fluorophenyl and hydroxyl moieties can be strategically incorporated into drug candidates to enhance their pharmacological properties.[4]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for any chemical before use and adhere to all institutional safety protocols.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. content-hub.uidaho.edu [content-hub.uidaho.edu]

- 8. hsa.ie [hsa.ie]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.pt [fishersci.pt]

- 11. fishersci.com [fishersci.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. fishersci.com [fishersci.com]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. acs.org [acs.org]

- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 17. uoguelph.ca [uoguelph.ca]

- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 19. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Fluorine Substitution in Hydroxyphenylboronic Acids

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds, can profoundly alter a molecule's physicochemical and biological profile. When applied to hydroxyphenylboronic acids, a class of compounds known for their versatile reactivity and biological applications, fluorine substitution offers a powerful tool for fine-tuning properties critical for drug development. This guide provides a comprehensive overview of the multifaceted roles of fluorine in modifying the characteristics of hydroxyphenylboronic acids, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Physicochemical Impact of Fluorine Substitution

The introduction of fluorine onto the phenyl ring of a hydroxyphenylboronic acid instigates significant changes in its electronic properties, which in turn modulate its acidity, reactivity, and metabolic stability.

Modulation of Acidity (pKa)

A fundamental property of boronic acids is their Lewis acidity, quantified by the pKa value, which describes the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate form. The formation of the boronate anion is crucial for the reversible covalent interaction with cis-diols, a key mechanism for their biological activity and application in biosensing.[1]

Fluorine's strong electron-withdrawing inductive effect increases the Lewis acidity of the boron center, thereby lowering the pKa of the boronic acid.[2][3] This enhancement of acidity is highly dependent on the position of the fluorine substituent relative to the boronic acid group.[2]

-

Ortho Substitution: The effect is most pronounced with ortho-fluorine substitution. This is attributed to the formation of an intramolecular hydrogen bond between the fluorine atom and the hydroxyl group of the boronic acid (B–O–H···F), which stabilizes the boronate anion.[2][3]

-

Meta Substitution: In the meta position, the resonance effect is weak, and the strong inductive effect dominates, leading to a significant increase in acidity.[3]

-

Para Substitution: The para position shows the least influence on acidity. Here, the electron-donating resonance effect of fluorine partially counteracts its inductive effect.[2][3]

The range of pKa values for fluorinated phenylboronic acids typically falls between 6.17 and 8.77.[2] This ability to tune the pKa is critical for drug design, as it allows for optimizing the binding affinity to diol-containing targets like sugars or glycoproteins under physiological pH conditions (pH 7.4).[4]

Enhanced Metabolic Stability

In drug metabolism, aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.[5][6] Strategically placing fluorine atoms on the phenyl ring can block these metabolically "soft spots," preventing hydroxylation and thereby increasing the molecule's metabolic stability and in vivo half-life.[5][7]

Lipophilicity and Pharmacokinetic Profile

Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[8][9] This property is crucial for the bioavailability of orally administered drugs. However, the effect is context-dependent and must be carefully balanced to avoid issues with solubility and clearance.[5]

Impact on Biological Interactions and Applications

The altered physicochemical properties of fluorinated hydroxyphenylboronic acids directly translate to modified biological activity, particularly in enzyme inhibition and molecular recognition.

Boronic Acid-cis-Diol Interactions

The primary interaction mechanism for many biological applications of boronic acids is the formation of reversible covalent cyclic esters with 1,2- or 1,3-cis-diols.[10] The stability of this complex is pH-dependent, as the boronic acid must be in its anionic tetrahedral boronate form to react.[1] By lowering the pKa, fluorine substitution facilitates the formation of this active boronate species at or near physiological pH, thereby enhancing the binding affinity for cis-diol-containing biomolecules such as carbohydrates, glycoproteins, and ribonucleosides.[4]

The logical relationship showing how fluorine substitution enhances diol binding affinity is illustrated below.

Caption: Fluorine's influence on boronic acid diol affinity.

Enzyme Inhibition

Boronic acids are well-established inhibitors of various enzymes, particularly serine proteases.[11][12] They act as transition-state analogs, where the boron atom forms a stable, covalent adduct with the catalytic serine residue in the enzyme's active site. The enhanced Lewis acidity of fluorinated boronic acids can lead to stronger interactions with the active site nucleophile, resulting in more potent enzyme inhibition.[13] This has made them valuable warheads in the design of inhibitors for enzymes implicated in a range of diseases.

The simplified mechanism of serine protease inhibition by a fluorinated phenylboronic acid is depicted below.

Caption: Boronic acid inhibition of a serine protease.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effect of fluorine substitution on the properties of phenylboronic acids.

Table 1: Acidity (pKa) of Fluorine-Substituted Phenylboronic Acids

| Compound | pKa Value | Reference |

| Phenylboronic acid | 8.86 | [3] |

| 4-Fluorophenylboronic acid | 8.77 | [2][3] |

| 3-Fluorophenylboronic acid | 8.35 | [3] |

| 2-Fluorophenylboronic acid | 8.01 | [3] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [2][3] |

| 4-(Trifluoromethyl)phenylboronic acid | 7.86 | [14] |

| 3-(Trifluoromethyl)phenylboronic acid | 7.7 | [15] |

| 2-(Trifluoromethyl)phenylboronic acid | 8.3 | [15] |

| 4-(Trifluoromethoxy)phenylboronic acid | 7.8 | [15] |

| 3-(Trifluoromethoxy)phenylboronic acid | 7.7 | [15] |

| 2-(Trifluoromethoxy)phenylboronic acid | 9.1 | [15] |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

Table 2: Enzyme Inhibition Data for Fluorinated Boronic Acids

| Inhibitor | Target Enzyme | Inhibition Constant | Reference |

| Fluorinated Phenylboronic Acid Derivative | K. pneumoniae Carbapenemase (KPC-2) | IC50: Varies with structure | [16] |

| Fluorinated Phenylboronic Acid Derivative | SHV-1 β-Lactamase | IC50: Varies with structure | [16] |

| α-Trifluoromethyl Ketones (Peptide Mimics) | Serine Proteases | Forms stable hemiacetal complex | [17] |

| 5-Fluorinated Pyrimidines | Thymidylate Synthase | Forms covalent adduct | [17] |

Note: Specific IC50 or Ki values are highly dependent on the full molecular structure of the inhibitor, not just the fluorinated phenylboronic acid moiety.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of fluorinated hydroxyphenylboronic acids.

Protocol for pKa Determination by UV-Vis Spectrophotometry

This method is based on monitoring the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.[18]

Workflow Diagram:

Caption: Workflow for pKa determination via UV-Vis spectroscopy.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., 3.6 to 13.5). Ensure constant ionic strength (e.g., 0.1 M using KCl).[18]

-

Sample Preparation: Dissolve the fluorinated hydroxyphenylboronic acid in a suitable solvent like acetonitrile to create a stock solution (e.g., 2.5 mM).[18]

-

Measurement: In a 96-well UV-transparent microplate, mix the buffer solutions with the boronic acid stock solution.

-

Data Acquisition: Use a plate reader to record the UV-Vis spectrum for each well across the desired wavelength range (e.g., 200-400 nm).[18]

-

Data Analysis: Normalize the collected spectra. Plot the difference between the maximal and minimal absorbance at a chosen wavelength against the pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to a 4-parameter logistic equation (or a modified Henderson-Hasselbalch equation) to determine the inflection point, which corresponds to the pKa.[18][19]

Protocol for Enzyme Inhibition Assay (Example: β-Lactamase)

This protocol determines the inhibitory potency (IC50) of a boronic acid compound against a β-lactamase enzyme.[16]

-

Materials: β-lactamase enzyme (e.g., KPC-2), inhibitor stock solution (in DMSO), assay buffer (e.g., 10 mM PBS, pH 7.4), and a chromogenic substrate (e.g., nitrocefin).[16]

-

Pre-incubation: In a microplate, add the enzyme and varying concentrations of the fluorinated boronic acid inhibitor. Incubate for a set period (e.g., 5 minutes) at a controlled temperature (e.g., room temperature).[16]

-

Reaction Initiation: Add the nitrocefin substrate to initiate the enzymatic reaction.

-

Measurement: Monitor the rate of hydrolysis of nitrocefin by measuring the increase in absorbance at a specific wavelength (e.g., 482 nm) over time using a spectrophotometer.[16]

-

Data Analysis: Calculate the initial reaction velocities (v₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

IC50 Determination: Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol for Boronic Acid-Diol Binding Assay (Competitive Fluorescence)

This assay quantifies the binding constant between a boronic acid and a non-fluorescent diol (e.g., glucose) by measuring the displacement of a fluorescent reporter diol.[20]

-

Materials: Fluorinated boronic acid, a fluorescent catechol dye (e.g., Alizarin Red S, ARS), the diol of interest (e.g., glucose, fructose), and a suitable buffer (pH matched to the desired experimental condition).[20]

-

Determine Boronic Acid-ARS Affinity (K_ARS): Titrate the boronic acid into a solution of ARS. The formation of the boronic acid-ARS complex results in an increase in fluorescence. Measure this increase to calculate the association constant (K_ARS).[20]

-

Competitive Displacement: Create a solution containing a fixed concentration of the boronic acid and ARS (the pre-formed fluorescent complex).

-

Titration: Add increasing concentrations of the competitor diol (e.g., glucose) to this solution.

-

Measurement: As the competitor diol binds to the boronic acid, it displaces ARS, causing a decrease in fluorescence intensity. Record the fluorescence at each competitor concentration.[20]

-

Binding Constant Calculation: Analyze the fluorescence quenching data using appropriate binding equations to determine the equilibrium binding constant (K_eq) for the boronic acid-diol interaction.

Conclusion

Fluorine substitution is a highly effective strategy for modulating the properties of hydroxyphenylboronic acids, offering significant advantages for drug discovery and development. By leveraging fluorine's potent electron-withdrawing effects, researchers can rationally tune the acidity (pKa) of the boronic acid moiety. This enhancement in acidity facilitates interactions with biological targets at physiological pH, leading to improved binding affinity for cis-diol containing molecules and more potent enzyme inhibition. Furthermore, the introduction of fluorine can block sites of metabolism, enhancing the pharmacokinetic profile of drug candidates. The ability to systematically alter these crucial parameters underscores the indispensable role of fluorinated hydroxyphenylboronic acids as versatile scaffolds in modern medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rroij.com [rroij.com]

- 14. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]

- 15. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. DSpace [kuscholarworks.ku.edu]

- 20. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Fluoro-5-hydroxyphenylboronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-hydroxyphenylboronic acid has emerged as a versatile and highly valuable building block in the landscape of medicinal chemistry. Its unique structural features—a nucleophilic hydroxyl group, a bioisosteric fluorine atom, and a synthetically malleable boronic acid moiety—offer a powerful combination for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of bioactive molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures. The 2-fluoro-5-hydroxyphenyl motif introduced by this reagent can significantly influence the pharmacological properties of a molecule.

The fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. The hydroxyl group provides a crucial point for hydrogen bonding interactions with biological targets, such as the hinge region of kinases.

A significant area of application for this boronic acid is in the development of kinase inhibitors, particularly targeting p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

Case Study: Synthesis of a Potent p38 MAP Kinase Inhibitor

To illustrate the practical application of this compound, we will focus on the synthesis of a potent p38 MAP kinase inhibitor, 4-(2-fluoro-5-hydroxyphenyl)-N-(pyridin-2-yl)benzamide.

Biological Activity

The introduction of the 2-fluoro-5-hydroxyphenyl moiety is critical for the inhibitory activity of this class of compounds against p38 MAP kinase.

| Compound | Target | IC50 (nM) |

| 4-(2-fluoro-5-hydroxyphenyl)-N-(pyridin-2-yl)benzamide | p38α MAP Kinase | 15 |

Table 1: In vitro inhibitory activity of a representative p38 MAP kinase inhibitor synthesized using this compound.

Experimental Protocol: Synthesis of 4-(2-fluoro-5-hydroxyphenyl)-N-(pyridin-2-yl)benzamide

This protocol details a typical Suzuki-Miyaura coupling reaction to synthesize the target p38 MAP kinase inhibitor.

Materials:

-

4-Bromo-N-(pyridin-2-yl)benzamide (1.0 equiv)

-

This compound (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask, add 4-bromo-N-(pyridin-2-yl)benzamide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product, 4-(2-fluoro-5-hydroxyphenyl)-N-(pyridin-2-yl)benzamide.

Visualizing the Chemistry and Biology

To further elucidate the role of this compound, the following diagrams illustrate the key chemical reaction and a relevant biological pathway.

Conclusion

This compound is a powerful and versatile reagent in medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex bioactive molecules, particularly kinase inhibitors. The strategic incorporation of the 2-fluoro-5-hydroxyphenyl motif can impart favorable pharmacological properties, leading to the development of potent and selective drug candidates. The provided data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Fluoro-5-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. 2-Fluoro-5-hydroxyphenylboronic acid is a valuable building block that allows for the introduction of a fluorinated phenol moiety, a common feature in biologically active compounds. The presence of both a fluorine atom ortho to the boronic acid and a hydroxyl group presents unique challenges in the Suzuki coupling, including the potential for protodeboronation and the need for chemoselective reaction conditions.

This document provides detailed protocols and application notes for the successful Suzuki coupling of this compound with aryl and heteroaryl halides. The protocols are designed to provide researchers with a starting point for their own investigations, with guidance on catalyst selection, reaction conditions, and work-up procedures.

Challenges in the Suzuki Coupling of this compound

Two primary challenges must be considered when developing a Suzuki coupling protocol for this compound:

-

Protodeboronation: The presence of an ortho-fluoro substituent can increase the rate of protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the basic conditions required for the Suzuki coupling. To mitigate this, highly active palladium catalysts that promote a rapid cross-coupling rate are often employed, allowing the desired reaction to outcompete the protodeboronation pathway.

-

Reactivity of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can potentially interfere with the catalytic cycle or react with the base. While in many cases the hydroxyl group is tolerated, for sensitive substrates or when using strong bases, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be necessary to achieve optimal yields.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for the Suzuki coupling of fluorinated and hydroxylated phenylboronic acids, providing a starting point for the optimization of reactions with this compound.

| Parameter | Condition 1: High-Activity Catalyst | Condition 2: Traditional Catalyst | Notes |

| Aryl Halide | Aryl/Heteroaryl Bromide or Chloride | Aryl/Heteroaryl Bromide or Iodide | Chlorides are more challenging and typically require more active catalysts. |

| Boronic Acid (equiv.) | 1.2 - 1.5 | 1.2 - 1.5 | A slight excess of the boronic acid is common to drive the reaction to completion. |

| Palladium Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) or a pre-formed precatalyst (e.g., XPhos Pd G3) | Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ | High-activity catalysts are often preferred for ortho-fluorinated substrates. |

| Catalyst Loading (mol%) | 1 - 5 | 2 - 10 | Lower catalyst loadings can often be used with more active catalyst systems. |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₂CO₃, Na₂CO₃, CsF | The choice of base is critical and often needs to be optimized for a specific substrate pair. |

| Base (equiv.) | 2.0 - 3.0 | 2.0 - 3.0 | An adequate amount of base is crucial for the transmetalation step. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Toluene/EtOH/H₂O, DMF/H₂O | A mixture of an organic solvent and water is commonly used. |

| Temperature (°C) | Room Temperature - 80 | 80 - 110 | Milder conditions can be used with more active catalysts, which helps to minimize side reactions. |

| Reaction Time (h) | 1 - 12 | 6 - 24 | Reaction progress should be monitored by TLC or LC-MS. |

| Typical Yield (%) | 70 - 95 | 50 - 85 | Yields are highly dependent on the specific substrates and reaction conditions. |

Experimental Protocols

Protocol 1: Suzuki Coupling Using a High-Activity Palladium Precatalyst (Buchwald-Type)

This protocol is recommended for challenging aryl halides (including chlorides) and aims to minimize protodeboronation by using a highly active catalyst at a relatively low temperature.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol, 1.2 equiv)

-

XPhos Pd G3 (or similar Buchwald precatalyst) (0.02 mmol, 2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

-

Add the XPhos Pd G3 precatalyst (0.02 mmol) to the flask under a positive flow of inert gas.

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Traditional Suzuki Coupling Using Tetrakis(triphenylphosphine)palladium(0)

This protocol employs a more traditional catalyst system and may be suitable for more reactive aryl halides such as bromides and iodides.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (6 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aryl halide (1.0 mmol) and this compound (1.2 mmol) in a mixture of toluene (6 mL) and ethanol (2 mL).

-

Add an aqueous solution of sodium carbonate (2.0 mmol in 2 mL of water).

-

Bubble nitrogen or argon gas through the solution for 15-20 minutes to degas the mixture.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to afford the final product.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for the Use of 2-Fluoro-5-hydroxyphenylboronic Acid in Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-hydroxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in the construction of biaryl and heterobiaryl scaffolds through palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom and a hydroxyl group on the phenyl ring imparts unique electronic properties and potential for further functionalization, making it an attractive building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The biaryl motif is a privileged structure in medicinal chemistry, and the introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in biaryl synthesis, primarily focusing on the Suzuki-Miyaura coupling reaction.

Core Applications in Biaryl Synthesis

The primary application of this compound in biaryl synthesis is its participation as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.

The general transformation is depicted below: